2-(o-Tolyl)-4-pentyn-2-ol
Description
This compound belongs to the family of propargyl alcohols, characterized by a hydroxyl group (-OH) adjacent to a triple bond (C≡C) and an aromatic substituent (o-tolyl group). Such molecules are critical intermediates in organic synthesis, enabling reactions like alkyne hydration, Sonogashira coupling, and cycloadditions.
Key structural features of 2-(o-Tolyl)-4-pentyn-2-ol include:
- Hydroxyl group: Positioned at the 2nd carbon, making it a secondary alcohol.
- Triple bond: Located between the 4th and 5th carbons.
- Aromatic substituent: An o-tolyl group (methyl-substituted phenyl ring) at the 2nd carbon.
The absence of direct data on this compound necessitates extrapolation from structurally similar molecules in the evidence (e.g., 2-phenyl, methyl-, or pyridyl-substituted analogues).
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(2-methylphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H14O/c1-4-9-12(3,13)11-8-6-5-7-10(11)2/h1,5-8,13H,9H2,2-3H3 |
InChI Key |
SYYWIMVNMOPTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(CC#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyl)-4-pentyn-2-ol typically involves the reaction of o-tolyl acetylene with an appropriate alcohol under specific conditions. One common method includes the use of a Grignard reagent, where o-tolyl magnesium bromide reacts with propargyl alcohol to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-(o-Tolyl)-4-pentyn-2-ol may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The process parameters, including temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon or nickel are employed in hydrogenation reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-(o-Tolyl)-4-pentyn-2-one.
Reduction: Formation of 2-(o-Tolyl)-4-penten-2-ol or 2-(o-Tolyl)-pentan-2-ol.
Substitution: Formation of 2-(o-Tolyl)-4-pentyn-2-chloride or 2-(o-Tolyl)-4-pentyn-2-amine.
Scientific Research Applications
2-(o-Tolyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)-4-pentyn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The table below compares 2-(o-Tolyl)-4-pentyn-2-ol with structurally related compounds from the evidence:
*Molecular weight calculated based on formula.
Key Observations:
- Aromatic vs. Aliphatic Substituents : The phenyl (C₆H₅) and o-tolyl (C₆H₄CH₃) groups increase steric bulk and electron density compared to methyl or pyridyl groups, influencing reactivity and solubility .
- Triple Bond vs. Double Bond : Compounds with a triple bond (e.g., 4-pentyn-2-ol) exhibit higher reactivity in alkyne-specific reactions (e.g., cyclopropanation), while double bonds (e.g., 4-penten-2-ol) favor electrophilic additions .
Physical and Chemical Properties
Boiling Points and Stability:
- 4-Pentyn-2-ol : Boiling point ~126–127°C; polar due to -OH and triple bond, soluble in polar solvents .
- 2-Methyl-4-pentyn-2-ol : Higher molecular weight (98.15 g/mol) reduces volatility compared to the parent compound .
- 2-Phenyl-4-penten-2-ol : Aromaticity increases molecular weight (162.23 g/mol) and likely reduces water solubility .
Reactivity Trends:
- Acidity : Secondary alcohols (e.g., 2-methyl-4-pentyn-2-ol) are less acidic than primary alcohols due to weaker stabilization of the conjugate base .
- Triple Bond Reactivity : The triple bond in 4-pentyn-2-ol derivatives undergoes catalytic hydrogenation to alkanes or hydration to ketones, while phenyl-substituted analogues may participate in Suzuki-Miyaura couplings .
Biological Activity
2-(o-Tolyl)-4-pentyn-2-ol is an organic compound notable for its potential therapeutic properties, particularly in the fields of anti-inflammation and antimicrobial activity. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 2-(o-Tolyl)-4-pentyn-2-ol is C13H14O, with a molecular weight of 174.24 g/mol. The compound features a hydroxyl group (-OH) attached to a pentyn-2-ol structure, which is further substituted with an o-tolyl group. This unique structural arrangement influences its reactivity and potential applications in medicinal chemistry.
Biological Activity Overview
Research indicates that 2-(o-Tolyl)-4-pentyn-2-ol exhibits various biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of specific enzymes and receptors involved in inflammation .
- Antimicrobial Properties : The compound has also shown promise in inhibiting microbial growth, indicating its potential as an antimicrobial agent. The mechanisms of action are still under investigation but may involve interactions with bacterial cell walls or metabolic pathways .
The exact mechanisms by which 2-(o-Tolyl)-4-pentyn-2-ol exerts its biological effects are not fully understood. However, studies suggest that it may interact with various biological targets, leading to inhibition or activation of specific enzymes and receptors. This interaction could contribute to its observed physiological effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(o-Tolyl)-4-pentyn-2-ol, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(o-Tolyl) Pyridine | Contains a pyridine ring instead of a hydroxyl group | Exhibits different reactivity due to nitrogen presence |
| o-Tolyl Benzonitrile | Contains a nitrile group instead of a hydroxyl group | Displays distinct electronic properties due to the nitrile |
| o-Tolyl Dithiocarbonates | Contains dithiocarbonate groups | Different functional behavior compared to alcohols |
| 4-Pentyn-2-ol | Lacks the o-tolyl substitution | Serves as a simpler alkyne alcohol without aromatic influence |
This table illustrates the diversity in reactivity and application potential based on structural variations around the core pentyn alcohol framework.
Case Studies and Research Findings
- Anti-inflammatory Study : A study investigated the effects of 2-(o-Tolyl)-4-pentyn-2-ol on inflammatory markers in vitro. Results indicated significant reductions in cytokine levels when treated with the compound, suggesting its potential utility in inflammatory diseases .
- Antimicrobial Assessment : Another research effort evaluated the antimicrobial efficacy against several bacterial strains. The compound demonstrated effective inhibition, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent .
- Mechanistic Insights : Ongoing studies aim to elucidate the precise biochemical pathways affected by 2-(o-Tolyl)-4-pentyn-2-ol. Initial findings suggest involvement in signaling pathways related to inflammation and microbial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
